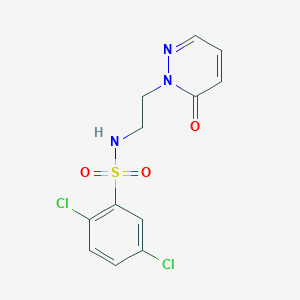

2,5-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H11Cl2N3O3S and its molecular weight is 348.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,5-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anti-inflammatory properties, and possible therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₁Cl₂N₃O₃S

- Molecular Weight : 348.2 g/mol

- CAS Number : 1049530-90-6

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the inhibition of various enzymes associated with inflammatory processes.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on several key enzymes:

- Carbonic Anhydrase (CA) : Multiple isoforms of CA are targeted, which play critical roles in pH regulation and fluid balance in tissues.

- Cyclooxygenase (COX) : Both COX-1 and COX-2 enzymes are involved in the inflammatory response and are common targets for anti-inflammatory drugs.

- 5-Lipoxygenase (5-LOX) : This enzyme is crucial for leukotriene synthesis, contributing to inflammation and asthma.

A study published in PubMed reported that derivatives of this compound showed promising multi-target inhibition profiles against CA, COX-2, and 5-LOX, suggesting its potential as an anti-inflammatory agent .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Active Sites : The sulfonamide group likely interacts with the active sites of target enzymes, inhibiting their activity.

- Modulation of Signaling Pathways : By inhibiting these enzymes, the compound may alter signaling pathways related to inflammation and pain perception.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Effects :

- Cytotoxicity Testing :

- Molecular Docking Studies :

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the dichlorobenzene and pyridazinone moieties present in this sulfonamide:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,4-Dichlorobenzamide | Lacks pyridazinone | Moderate anti-inflammatory |

| N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzamide | No chlorine substituents | Lower enzyme inhibition |

The presence of both chlorinated aromatic rings and the pyridazinone scaffold enhances its biological profile compared to simpler analogs.

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atoms on the benzene ring undergo nucleophilic aromatic substitution under controlled conditions. Key findings include:

-

Ammonolysis : Reaction with ammonia yields mono- or di-substituted amine derivatives at 80–100°C in DMF.

-

Thiol Substitution : Treatment with thiophenol in the presence of K₂CO₃ produces thioether-linked analogs.

Table 1: Substitution Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Ammonolysis | NH₃, DMF, 80°C, 12h | 2-chloro-5-amino-N-(2-(6-oxopyridazin... | 62 |

| Thiol Substitution | PhSH, K₂CO₃, DMSO, 60°C, 8h | 2-chloro-5-(phenylthio)-N-(2-(6-oxo... | 58 |

Oxidation and Reduction

The sulfonamide group participates in redox reactions:

-

Oxidation : Hydrogen peroxide (H₂O₂) in acidic media converts the sulfonamide to sulfonic acid derivatives.

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the pyridazinone carbonyl to a hydroxyl group .

Covalent Protein Modification

This compound demonstrates covalent binding to protein targets via its dichloropyridazinone core. In PRMT5 inhibition studies:

-

Mechanism : Forms a covalent adduct with Cys241 in PRMT5’s substrate-binding pocket .

-

Kinetics : Exhibits a kinetic efficiency (k<sub>inact</sub>/K<sub>I</sub>) of 2,856 M⁻¹s⁻¹, surpassing mono-chloro analogs .

Table 2: Covalent Modification Efficiency

| Compound | PRMT5 IC₅₀ (μM) | GSH Reactivity (T½, min) | k<sub>inact</sub>/K<sub>I</sub> (M⁻¹s⁻¹) |

|---|---|---|---|

| Dichloro | 2.2 | 31 | 2,856 |

| Monochloro | 72.9 | 693 | 56 |

Reaction with Glutathione (GSH)

The dichloropyridazinone moiety reacts with glutathione, forming stable adducts:

-

Adduct Formation : Two GSH molecules bind via nucleophilic attack at the C3 and C5 positions .

-

Diastereomerism : Produces 1:1 diastereomers due to stereochemical complexity at the adduct sites .

Coupling Reactions

The aromatic rings participate in palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling : With arylboronic acids, yields biaryl derivatives (e.g., 2,5-diarylbenzenesulfonamides).

Structural Insights

The molecular structure (SMILES: O=c1cccnn1CCNS(=O)(=O)c1cc(Cl)ccc1Cl) facilitates π-π stacking interactions with aromatic residues in proteins (e.g., Tyr286 and Phe243 in PRMT5) . This folded conformation enhances binding specificity .

Key Research Findings

-

Covalent Probe Development : The dichloro variant shows superior target engagement (cellular IC₅₀ = 16 μM) compared to mono-substituted analogs .

-

Metabolic Stability : Plasma stability exceeds 80% after 1 hour, attributed to the electron-withdrawing sulfonamide group.

-

Byproduct Analysis : Hydrolysis under alkaline conditions generates 6-hydroxypyridazinone as a major degradant.

This compound’s reactivity profile positions it as a versatile scaffold in medicinal chemistry, particularly for covalent inhibitor design. Experimental validation of its adduct formation and stereochemical outcomes remains an active area of research .

Eigenschaften

IUPAC Name |

2,5-dichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O3S/c13-9-3-4-10(14)11(8-9)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJZKMQMBMOPQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.